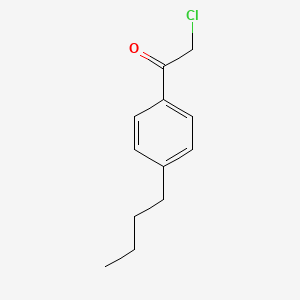
Tos-PEG4-THP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tos-PEG4-THP is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .
Synthesis Analysis
Tos-PEG4-THP can be used in the synthesis of a series of PROTACs . It is particularly used in the synthesis of PROTAC K-Ras Degrader-1 .Molecular Structure Analysis
The molecular formula of Tos-PEG4-THP is C20H32O8S . The exact mass is 432.18 and the molecular weight is 432.530 . The elemental analysis shows that it contains C, 55.54; H, 7.46; O, 29.59; S, 7.41 .Chemical Reactions Analysis
Tos-PEG4-THP is a PEG-based PROTAC linker that can be used in the synthesis of PROTAC K-Ras Degrader-1 .Physical And Chemical Properties Analysis
Tos-PEG4-THP has a molecular weight of 432.53 . It appears as a liquid that is colorless to light yellow . It is soluble in water at a concentration of 100 mg/mL .Aplicaciones Científicas De Investigación
Targeted Protein Degradation
Tos-PEG4-THP is instrumental in the design of PROTAC molecules which are used to target specific proteins for degradation. This application is pivotal in studying disease-related proteins and could lead to novel therapeutic strategies .
Cancer Research
In cancer research, Tos-PEG4-THP-based PROTACs can be used to degrade oncogenic proteins. By selectively targeting these proteins, researchers can study their role in cancer progression and potentially develop new cancer treatments .
Neurodegenerative Diseases
PROTACs synthesized using Tos-PEG4-THP can target proteins implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This application aids in understanding the disease mechanisms and exploring therapeutic avenues .
Signal Transduction Studies
Tos-PEG4-THP enables the synthesis of PROTACs that can modulate signal transduction pathways by degrading key signaling proteins. This is crucial for dissecting complex signaling networks within cells .
Immune Response Modulation
By targeting and degrading proteins that regulate the immune response, Tos-PEG4-THP-derived PROTACs can help in the study of autoimmune diseases and the development of immunotherapies .
Drug Resistance Research
In the context of antibiotic or antiviral resistance, Tos-PEG4-THP can be used to create PROTACs that degrade proteins responsible for drug resistance, thus helping to overcome this growing global health challenge .
Proteome-wide Profiling
Tos-PEG4-THP-based PROTACs can be utilized for proteome-wide profiling, allowing researchers to study the effects of protein degradation on a cellular level and understand protein function in various biological processes .
Synthetic Biology
In synthetic biology, Tos-PEG4-THP can be used to create novel bioconjugates that have applications in constructing synthetic pathways and networks, thereby expanding the toolkit available for engineering biological systems .
Mecanismo De Acción
Target of Action
Tos-PEG4-THP is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Tos-PEG4-THP involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The specific interaction depends on the ligands used in the PROTAC, which are connected by the Tos-PEG4-THP linker .
Biochemical Pathways
The key biochemical pathway involved in the action of Tos-PEG4-THP is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, PROTACs like those synthesized using Tos-PEG4-THP can selectively degrade target proteins .
Result of Action
The result of the action of Tos-PEG4-THP is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, PROTACs can induce the degradation of specific proteins within the cell . This can have various effects at the molecular and cellular levels, depending on the function of the target protein.
Direcciones Futuras
The future directions of Tos-PEG4-THP are likely to be influenced by the ongoing research and development in the field of PROTACs. As a PEG-based PROTAC linker, Tos-PEG4-THP plays a crucial role in the synthesis of PROTACs, which are a promising new class of drugs that selectively degrade target proteins . Therefore, the future directions of Tos-PEG4-THP may involve its use in the synthesis of new PROTACs targeting different proteins.
Relevant Papers The relevant papers for Tos-PEG4-THP include a patent titled “Modulators of proteolysis and associated methods of use” by Andrew P. Crew, et al . This patent discusses the use of Tos-PEG4-THP in the synthesis of PROTAC K-Ras Degrader-1 .
Propiedades
IUPAC Name |
2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8S/c1-18-5-7-19(8-6-18)29(21,22)28-17-15-25-13-11-23-10-12-24-14-16-27-20-4-2-3-9-26-20/h5-8,20H,2-4,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIUPDGEVFBSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG4-THP | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2986550.png)
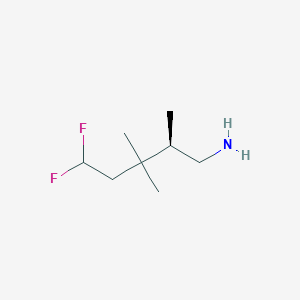
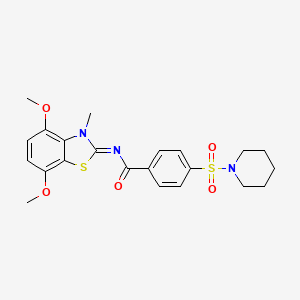
![2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide](/img/structure/B2986554.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2986555.png)
![2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2986556.png)
![5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2986557.png)
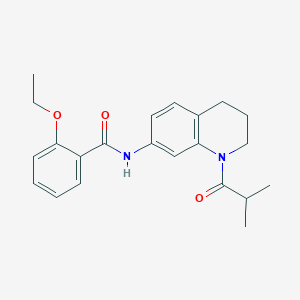
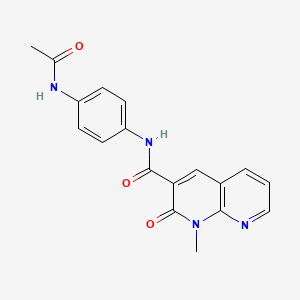
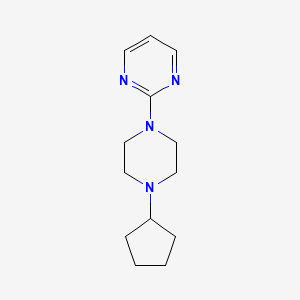

![N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2986564.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2986570.png)
